1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
Description
1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a urea derivative characterized by a 2-chlorophenyl group attached to one urea nitrogen and a substituted butyl chain on the other. The butyl chain features a hydroxyl group, a methyl group, and a methylthio (SCH₃) moiety.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-13(18,7-8-19-2)9-15-12(17)16-11-6-4-3-5-10(11)14/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWICZFTAIPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a urea linkage with a chlorophenyl group and a hydroxymethylthioalkyl substituent. Its structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, such as:
- Antitumor Activity : Compounds containing urea and thiourea moieties have been shown to possess significant antitumor properties. For instance, derivatives of urea have demonstrated inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Inhibition of Enzymatic Activity : Some urea derivatives inhibit specific enzymes, which can lead to reduced tumor growth. For example, inhibition of glycogen synthase kinase 3 (GSK-3) has been reported for related compounds .
Biological Activity Data
A summary of biological activities observed in related compounds can provide insights into the potential effects of this compound:
Case Studies
- Antitumor Efficacy : A study investigated the antitumor effects of a similar urea derivative on several cancer cell lines, reporting that it significantly inhibited cell growth with an IC50 value ranging from 15 to 28 µM across different types of cancer cells, including breast and prostate cancer .
- Genotoxicity Assessment : Another study highlighted that compounds structurally related to this compound exhibited varying degrees of genotoxicity. For example, exposure to certain chloroethyl derivatives resulted in DNA damage in cultured cells, suggesting a need for careful evaluation of safety profiles .
Comparison with Similar Compounds
1-[2-Hydroxy-2-methyl-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]urea
1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21)
- Key Differences : A fluorobenzoyl group replaces the 2-chlorophenyl moiety, and a methoxy group is present on the hydroxy-substituted phenyl ring.
- Impact : The fluorine atom and methoxy group may alter electronic properties and hydrogen-bonding capacity, affecting enzyme inhibition (e.g., glycogen phosphorylase).
1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea
- Key Differences : Thiourea (C=S) replaces urea (C=O), and bromine is added to the phenyl ring.
Functional Analogues
Pyridine-3,5,6-tricarboxylate (W1807) and Novo4j
DMPI and CDFII (Indole Derivatives)
- Key Differences : Piperidine and indole cores replace the urea backbone.
- Impact : These compounds target bacterial enzymes (e.g., MRSA synergists), highlighting the versatility of nitrogen heterocycles but differing in scaffold specificity.
Comparative Data Table
Research Findings and Mechanistic Insights
- Binding Affinity : Urea derivatives like AVE#21 and W1807 inhibit glycogen phosphorylase via allosteric site binding. The main compound’s hydroxy and methylthio groups may similarly stabilize interactions with polar and hydrophobic enzyme residues.
- Substituent Effects: Chloro vs. Trifluoromethyl: Chloro’s moderate electronegativity may balance target affinity and metabolic stability, whereas CF₃ could improve potency but increase toxicity.
- Thiourea vs. Urea : Thioureas (e.g., compound from) exhibit reduced hydrogen-bonding capacity, which may lower target affinity but improve resistance to enzymatic hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
